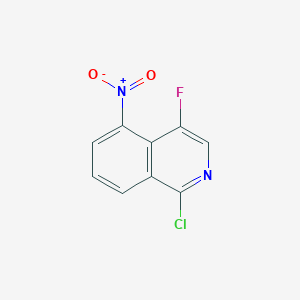

Isoquinoline,1-chloro-4-fluoro-5-nitro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

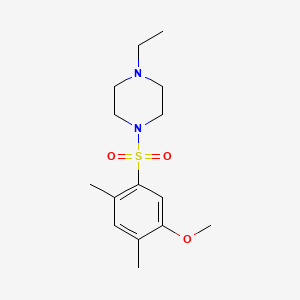

“Isoquinoline,1-chloro-4-fluoro-5-nitro-” is a chemical compound that belongs to the class of isoquinolines . Isoquinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are important components of many biologically active products .

Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . There have been numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The synthesis of isoquinoline and its derivatives has been greatly developed during the last decade .Molecular Structure Analysis

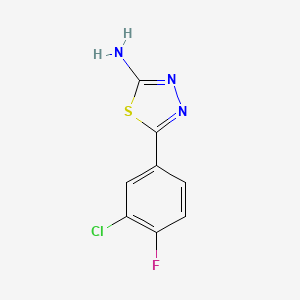

The molecular formula of “Isoquinoline,1-chloro-4-fluoro-5-nitro-” is C9H4ClFN2O2 . The average mass is 226.592 Da and the monoisotopic mass is 225.994537 Da .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Physical And Chemical Properties Analysis

Fluorinated isoquinolines, such as “Isoquinoline,1-chloro-4-fluoro-5-nitro-”, demonstrate a wide range of biological activities and unique characteristics such as light-emitting properties . They are important components of pharmaceuticals and materials .Scientific Research Applications

Pharmaceuticals

Fluorinated isoquinolines are important components of pharmaceuticals due to their unique biological activities . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

Material Science

Isoquinolines are essential in materials sciences because they exhibit useful physical properties . They have been used in the development of new materials.

Light-Emitting Properties

Fluorinated isoquinolines have light-emitting properties , making them potentially useful in the development of organic light-emitting diodes .

Agriculture

Fluorinated isoquinolines could potentially be used in agriculture. Although specific applications are not mentioned, the unique properties of these compounds could be beneficial in this field .

Liquid Crystals

Fluorinated quinolines, which are structurally similar to isoquinolines, have found application as components for liquid crystals . It’s possible that fluorinated isoquinolines could have similar applications.

Cyanine Dyes

Quinolines have been used in the production of cyanine dyes . Given the structural similarity, fluorinated isoquinolines could potentially be used in similar applications.

Mechanism of Action

Quinolines, including isoquinolines, exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Safety and Hazards

The safety data sheet for 1-Chloro-4-fluoro-2-nitrobenzene, a compound similar to “Isoquinoline,1-chloro-4-fluoro-5-nitro-”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field . The discovery and various sites of application of natural isoquinoline alkaloids and synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies .

properties

IUPAC Name |

1-chloro-4-fluoro-5-nitroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-5-2-1-3-7(13(14)15)8(5)6(11)4-12-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTDHGJLHVFWJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinoline,1-chloro-4-fluoro-5-nitro- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)amino]propanoic acid](/img/structure/B2695117.png)

![N-(4-bromo-2-methylphenyl)-2,5-dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2695120.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate](/img/structure/B2695124.png)

![3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B2695126.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2695128.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)